molecular formula C6H10O3S B13343819 2-(Hydroxymethyl)-1-(methylsulfanyl)cyclopropane-1-carboxylic acid

2-(Hydroxymethyl)-1-(methylsulfanyl)cyclopropane-1-carboxylic acid

Katalognummer: B13343819
Molekulargewicht: 162.21 g/mol
InChI-Schlüssel: KBOKFTXWQUQTTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)-1-(methylsulfanyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a hydroxymethyl group and a methylsulfanyl group attached to the cyclopropane ring

Vorbereitungsmethoden

The synthesis of 2-(Hydroxymethyl)-1-(methylsulfanyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the hydroxymethyl and methylsulfanyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis.

Analyse Chemischer Reaktionen

2-(Hydroxymethyl)-1-(methylsulfanyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethyl)-1-(methylsulfanyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving cyclopropane derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(Hydroxymethyl)-1-(methylsulfanyl)cyclopropane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The hydroxymethyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The specific pathways involved may vary depending on the application and target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(Hydroxymethyl)-1-(methylsulfanyl)cyclopropane-1-carboxylic acid include other cyclopropane derivatives with different substituents These compounds may have similar structural features but differ in their chemical reactivity and applications

Eigenschaften

Molekularformel

C6H10O3S

Molekulargewicht

162.21 g/mol

IUPAC-Name

2-(hydroxymethyl)-1-methylsulfanylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O3S/c1-10-6(5(8)9)2-4(6)3-7/h4,7H,2-3H2,1H3,(H,8,9)

InChI-Schlüssel

KBOKFTXWQUQTTK-UHFFFAOYSA-N

Kanonische SMILES

CSC1(CC1CO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.